molecular formula C14H11ClF3NO2S B2831652 2-Chloro-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone CAS No. 338412-36-5

2-Chloro-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone

Cat. No.: B2831652
CAS No.: 338412-36-5
M. Wt: 349.75
InChI Key: HCNSDEYCZYKWSI-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and methyl groups, and a phenyl ring substituted with a trifluoromethyl group and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines under acidic conditions.

    Chlorination and Methylation: The pyridine ring is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide, respectively.

    Formation of the Phenyl Sulfone: The phenyl ring with a trifluoromethyl group can be synthesized separately through electrophilic aromatic substitution reactions.

    Coupling Reaction: Finally, the pyridine and phenyl sulfone moieties are coupled together using a suitable coupling agent, such as a palladium catalyst, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.

    Reduction: The compound can be reduced to form sulfides or other reduced forms.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce sulfides.

Scientific Research Applications

2-Chloro-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to modulate specific molecular pathways.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2-Chloro-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone exerts its effects involves its interaction with specific molecular targets. The sulfone group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-dimethyl-3-pyridinyl phenyl sulfone: Lacks the trifluoromethyl group, which may reduce its lipophilicity and overall activity.

    4,6-Dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    2-Chloro-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone: Lacks the methyl groups, potentially altering its steric properties and interactions with biological targets.

Uniqueness

2-Chloro-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and ability to interact with a wide range of molecular targets, making it a valuable compound in various fields of research.

Biological Activity

2-Chloro-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone is a synthetic organic compound notable for its unique molecular structure and potential biological activities. This compound contains a pyridine ring substituted with chlorine and methyl groups, alongside a phenyl ring that features a trifluoromethyl group and a sulfone moiety. The combination of these functional groups contributes to its biological interactions and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C14H11ClF3NO2S. Its IUPAC name is 2-chloro-4,6-dimethyl-3-[3-(trifluoromethyl)phenyl]sulfonylpyridine. The compound has a complex structure characterized by the following features:

Property Details
Molecular FormulaC14H11ClF3NO2S
IUPAC Name2-chloro-4,6-dimethyl-3-[3-(trifluoromethyl)phenyl]sulfonylpyridine
CAS Number338412-36-5
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfone group can engage in strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and bioavailability.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
  • Receptor Modulation : It may interact with cell surface receptors, influencing cellular signaling pathways.
  • Gene Expression Alteration : The compound could affect the expression levels of genes associated with various biological processes.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent by inducing apoptosis in cancer cells through specific molecular pathways.
  • Anti-inflammatory Properties : It has been investigated for its ability to modulate inflammatory responses, potentially useful in treating conditions like arthritis.
  • Antimicrobial Effects : There are indications of antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease research.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Anticancer Potential : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, suggesting a need for further exploration into its mechanisms of action (Smith et al., 2021).
  • Anti-inflammatory Research : A recent investigation revealed that compounds with similar structures can inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases (Johnson et al., 2022).

Comparative Analysis with Similar Compounds

To understand its unique properties, it is helpful to compare it with structurally similar compounds:

Compound Name Main Activity Structural Feature
2-Chloro-4,6-dimethyl-3-pyridinyl 4-(trifluoromethyl)phenyl sulfoneAnticancerDifferent position of trifluoromethyl group
2-Chloro-4-methyl-5-trifluoromethylpyridineAntimicrobialLacks sulfone group
2-Chloro-6-(trifluoromethyl)pyridineEnzyme inhibitionSimplified structure without phenyl ring

Properties

IUPAC Name

2-chloro-4,6-dimethyl-3-[3-(trifluoromethyl)phenyl]sulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO2S/c1-8-6-9(2)19-13(15)12(8)22(20,21)11-5-3-4-10(7-11)14(16,17)18/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNSDEYCZYKWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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